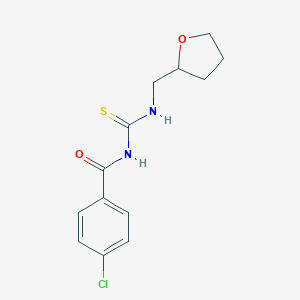![molecular formula C27H23ClN2O4 B383501 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B383501.png)
5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structural features, which include an allyloxy group, a methylbenzoyl group, a chlorophenyl group, a hydroxy group, and a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Core Structure Formation: The core pyrrol-2-one structure can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Functional Group Introduction: The allyloxy group can be introduced through an allylation reaction using an allyl halide and a base. The methylbenzoyl group can be added through a Friedel-Crafts acylation reaction using a methylbenzoyl chloride and a Lewis acid catalyst. The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile. The hydroxy group can be added through a hydroxylation reaction using an oxidizing agent. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as the use of renewable feedstocks and the minimization of waste, could be employed to make the production process more sustainable.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy, chlorophenyl, and pyridinylmethyl groups can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the specific functional group being targeted.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a carbonyl compound, while reduction of the carbonyl groups will yield alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications. Its interactions with biological targets could lead to the development of new drugs.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one will depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s functional groups may also participate in chemical reactions within biological systems, contributing to its overall effects.
相似化合物的比较
Similar Compounds
4-[4-(methoxy)-2-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an allyloxy group.
4-[4-(allyloxy)-2-ethylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an ethyl group instead of a methyl group.
4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the allyloxy group, in particular, may provide unique interactions and reactivity compared to similar compounds with different substituents.
属性
分子式 |
C27H23ClN2O4 |
|---|---|
分子量 |
474.9g/mol |
IUPAC 名称 |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-13-34-21-10-11-22(17(2)14-21)25(31)23-24(19-6-8-20(28)9-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h3-12,14-15,24,31H,1,13,16H2,2H3/b25-23+ |
InChI 键 |
UPGQLQGACAOVTQ-WJTDDFOZSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
手性 SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
规范 SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)


![4-[(3-Carbethoxy-6-carbomethoxy-4-quinolyl)amino]benzoic acid;hydrochloride](/img/structure/B383428.png)
![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383432.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383433.png)
![allyl 7-methyl-3-oxo-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383434.png)

![16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B383436.png)
![methyl 2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383437.png)
![(Z)-methyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383439.png)
![diethyl (2,2,2-trichloro-1-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}ethyl)phosphonate](/img/structure/B383441.png)
